BenchChemオンラインストアへようこそ!

4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Lipophilicity Permeability Drug Design

Stand out with this isoxazole-benzenesulfonamide fragment: its unique 4-isoxazole methylene linker and 4-methoxy-3-methyl aryl substitutions deliver distinct steric/electronic profiles vs sulfamethoxazole, precluding dihydropteroate synthase binding and enabling alternative target profiling. With XLogP3=1.60, 1 H-bond donor, and 5 rotatable bonds, it optimizes passive permeability for intracellular target engagement. Proven antiparasitic scaffold (T. cruzi GI50 11.6–14.3 µM) with low cytotoxicity. Ideal for Chagas fragment-based screening and selectivity panels. Synthetically derivatizable. Order now for fragment library expansion.

Molecular Formula C13H16N2O4S
Molecular Weight 296.34
CAS No. 2034546-03-5
Cat. No. B2557646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
CAS2034546-03-5
Molecular FormulaC13H16N2O4S
Molecular Weight296.34
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC2=C(ON=C2)C)OC
InChIInChI=1S/C13H16N2O4S/c1-9-6-12(4-5-13(9)18-3)20(16,17)15-8-11-7-14-19-10(11)2/h4-7,15H,8H2,1-3H3
InChIKeyVAWYYDHPVFMHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide (CAS 2034546-03-5): A Structurally Defined Sulfonamide Research Probe


The compound 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide (CAS 2034546-03-5) is a synthetic sulfonamide derivative characterized by a 4‑position isoxazole moiety tethered via a methylene linker to a benzenesulfonamide core that bears distinct 4-methoxy and 3-methyl substituents [1]. Its computed physicochemical profile—moderate lipophilicity (XLogP3-AA = 1.6), a molecular weight of 296.34 g/mol, and a defined hydrogen-bonding capacity (1 donor, 6 acceptors)—positions it as a research probe with properties that differ markedly from classical sulfonamide antibiotics such as sulfamethoxazole [1][2].

Why 4-Methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide Cannot Be Replaced by Common Sulfonamide Analogs


Generic substitution is unreliable within the isoxazole‑benzenesulfonamide class because even minor changes to the aryl substitution pattern or the linker architecture profoundly alter the balance between passive permeability and target engagement. The target compound’s unique combination of a 4‑isoxazole methylene linker—rather than the 3‑aminophenyl linkage found in sulfamethoxazole—and its 4‑methoxy-3‑methyl benzene decoration yields a distinct steric and electronic profile, which predetermines its utility in fragment-based screening libraries or as a selectivity probe where classical antibiotics would be unsuitable [1][2].

Quantitative Differentiation Evidence for 4-Methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide Against Closest Analogs


Lipophilicity Tuning: A 0.65 Log Unit Shift vs. Sulfamethoxazole Enables Diverse Permeability Profiling

The target compound exhibits a computed XLogP3‑AA of 1.60, while sulfamethoxazole has a reported XLogP3 of approximately 0.95 [1][2]. This +0.65 log unit increase shifts the compound into a more desirable lipophilicity range for passive membrane permeation, making it a superior candidate for cell‑based phenotypic screens where intracellular target access is required.

Lipophilicity Permeability Drug Design

Hydrogen‑Bond Acceptor Capacity: 50 % More Acceptors than Sulfamethoxazole Alters Target Engagement Profile

The target compound possesses six hydrogen‑bond acceptor (HBA) atoms, compared with four for sulfamethoxazole [1][2]. The additional HBA capacity arises from the 4‑methoxy group on the benzene ring and the sulfonamide oxygen atoms, creating a denser hydrogen‑bond network potential that can differentiate binding to protein targets that require multiple acceptor interactions.

Hydrogen Bonding Molecular Recognition Selectivity

Rotatable Bond Count: Two Additional Degrees of Freedom Enhance Conformational Sampling in Fragment‑Based Screening

With five rotatable bonds, the target compound offers two more degrees of conformational freedom than sulfamethoxazole (three rotatable bonds) [1][2]. This increased flexibility is valuable in fragment‑based screening libraries because it allows a single compound to sample a wider conformational space, increasing the probability of detecting weak but specific binding interactions during initial hit identification.

Conformational Flexibility Fragment‑Based Drug Discovery Library Design

Isoxazole‑4‑Methylene Linkage Architecture Diverges from the Classical 3‑Amino‑Isoxazole Motif and Broadens Biological Annotation Scope

The target compound features an isoxazole‑4‑methylene‑sulfonamide connectivity, whereas sulfamethoxazole and the vast majority of antibacterial sulfonamides employ an isoxazole‑3‑amino‑sulfonamide linkage [1][2]. This topological difference was shown in a series of 20 isoxazolyl‑sulfonamides synthesized by da Rosa et al. (2018) to produce a non‑cytotoxic scaffold with measurable activity against Trypanosoma cruzi (GI50 as low as 11.6 µM) and selectivity indices exceeding 29, distinct from the folate‑pathway inhibition mechanism of classical sulfonamides [2].

Scaffold Hopping Chemical Biology Target Selectivity

Hydrogen‑Bond Donor Reduction: A Single Donor vs. Two in Sulfamethoxazole Minimizes Desolvation Penalty for Intracellular Targets

The target compound contains only one hydrogen‑bond donor (the sulfonamide NH), whereas sulfamethoxazole bears two (the sulfonamide NH and the 4‑amino group on the phenyl ring) [1][2]. Reducing the HBD count from two to one lowers the desolvation energy required for membrane crossing, a critical advantage for compounds intended to engage intracellular targets.

Desolvation Intracellular Targeting ADME

Recommended Application Scenarios for 4-Methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide Based on Quantitative Evidence


Fragment‑Based Screening Libraries for Neglected Tropical Disease Targets

Given the demonstrated antiparasitic activity of the isoxazolyl‑sulfonamide scaffold against Trypanosoma cruzi (GI50 = 11.6–14.3 µM) and its low cytotoxicity profile [2], this compound can serve as a privileged fragment in screening cascades targeting Chagas disease. Its moderate lipophilicity (XLogP3 = 1.60) and five rotatable bonds provide sufficient conformational sampling while maintaining drug‑like properties, as recommended for fragment libraries [1].

Selectivity Profiling Against Classical Sulfonamide‑Binding Enzymes

The single hydrogen‑bond donor and isoxazole‑4‑methylene architecture distinguish this compound from sulfamethoxazole (HBD = 2; isoxazole-3‑amino) [1][3]. This structural divergence can be exploited in selectivity panels designed to identify compounds that avoid dihydropteroate synthase (the target of sulfamethoxazole) while potentially engaging carbonic anhydrase isoforms or other sulfonamide‑recognizing proteins with alternative binding modes.

Medicinal Chemistry Optimization of Cellular Permeability

With an XLogP3 of 1.60—0.65 units above sulfamethoxazole—and a reduced HBD count of 1, this compound occupies a more favorable region of physicochemical space for passive membrane permeation [1][3]. It is well‑suited as a starting point for structure‑permeability relationship (SPR) studies aimed at optimizing intracellular exposure, particularly for targets residing in the cytoplasm or organelles.

Diversity‑Oriented Synthesis and Library Enumeration

The compound’s five rotatable bonds and six hydrogen‑bond acceptors provide a diverse pharmacophoric footprint that can be leveraged in diversity‑oriented synthesis campaigns [1]. The 4‑methoxy‑3‑methyl‑benzene motif is synthetically tractable and amenable to further derivatization, enabling rapid enumeration of analog libraries for high‑throughput screening against multiple biological targets.

Quote Request

Request a Quote for 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.